molecular formula C13H22ClNO4 B1449989 Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate CAS No. 2137635-68-6

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Cat. No.: B1449989
CAS No.: 2137635-68-6
M. Wt: 291.77 g/mol
InChI Key: APKNWCARBKHFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is a versatile chemical compound widely used in organic synthesis. It features a cyclohexane ring substituted with a chloromethyl group, a tert-butoxycarbonyl-protected amino group, and a carboxylate ester. This compound is particularly valuable in the synthesis of pharmaceuticals and other complex organic molecules due to its multifunctional nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate typically involves the following steps:

    Protection of the Amino Group: The amino group on cyclohexanecarboxylate is protected using tert-butoxycarbonyl (Boc) protection. This is achieved by reacting the amino group with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.

    Chloromethylation: The protected amino cyclohexanecarboxylate is then subjected to chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the free amino group.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted cyclohexanecarboxylates depending on the nucleophile used.

    Deprotection Reactions: The primary product is the free amino cyclohexanecarboxylate.

Scientific Research Applications

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the preparation of biologically active molecules and peptides.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound finds applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate primarily involves its reactivity as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino functionality during synthetic transformations, which can later be deprotected to reveal the free amino group for further reactions. The chloromethyl group allows for further functionalization through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring, a chloromethyl group, and a tert-butoxycarbonyl-protected amino group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO4/c1-12(2,3)19-11(17)15-13(10(16)18-9-14)7-5-4-6-8-13/h4-9H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKNWCARBKHFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Reactant of Route 3
Reactant of Route 3
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Reactant of Route 5
Reactant of Route 5
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.